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Esculentin-1-OR4

Antimicrobial peptide MIC Odorrana rotodora

Esculentin-1-OR4 is a 46‑amino‑acid, cationic antimicrobial peptide (AMP) isolated from the skin secretions of the Chinese odorous frog Odorrana rotodora. It belongs to the esculentin‑1 subfamily (Brevinin superfamily) and contains a single C‑terminal disulfide bridge (Cys40–Cys46) that renders the peptide cyclic.

Molecular Formula
Molecular Weight
Cat. No. B1576682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentin-1-OR4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculentin-1-OR4 – A 46-Residue Cyclic Antimicrobial Peptide from Odorrana rotodora with Broad-Spectrum Activity


Esculentin-1-OR4 is a 46‑amino‑acid, cationic antimicrobial peptide (AMP) isolated from the skin secretions of the Chinese odorous frog Odorrana rotodora. It belongs to the esculentin‑1 subfamily (Brevinin superfamily) and contains a single C‑terminal disulfide bridge (Cys40–Cys46) that renders the peptide cyclic [1]. The compound exhibits antibacterial activity against both Gram‑positive and Gram‑negative bacteria, as well as antifungal activity against Candida albicans, with a uniform MIC of 8.6 µg/mL against four standard reference strains [1]. Its primary sequence, net charge of +5, and high aliphatic index distinguish it from other esculentin subfamily members.

Why Esculentin-1-OR4 Cannot Be Replaced by a Generic Esculentin or Brevinin Family Peptide


The esculentin family encompasses structurally and functionally diverse peptides that differ markedly in sequence length (37–46 residues), net charge (+2 to +5), C‑terminal disulfide loop placement, and antimicrobial potency profiles, even when isolated from the same frog species [1]. A generic substitution with a closely named peptide (e.g., Esculentin‑2‑OR4 or Esculentin‑1 from Rana esculenta) ignores critical differences in primary structure and physicochemical properties that directly dictate spectrum breadth, potency, and mechanism of action. The following quantitative evidence demonstrates exactly where Esculentin‑1‑OR4 differs from its nearest comparators.

Quantitative Differentiation of Esculentin-1-OR4 Against the Closest Peptide Comparators


Head-to-Head Antibacterial Potency Against Esculentin‑2‑OR4 Under Identical Assay Conditions

In the same study using the same four reference strains and identical broth microdilution conditions, Esculentin‑1‑OR4 (esculentin‑1 subfamily) exhibited a uniform MIC of 8.6 µg/mL, while Esculentin‑2‑OR4 (esculentin‑2 subfamily, also from Odorrana rotodora) showed a 2.4‑fold higher potency with a uniform MIC of 3.6 µg/mL against E. coli ATCC 25922, S. aureus ATCC 25923, B. pyocyaneus CMCCB 10104, and C. albicans ATCC 2002 [1]. This quantifiable potency differential establishes that the two subfamily members are not interchangeable for potency‑driven applications, although Esculentin‑1‑OR4 may be the preferred template when a lower‑potency, higher‑charge esculentin scaffold is desired for mechanistic or selectivity studies.

Antimicrobial peptide MIC Odorrana rotodora Esculentin family Staphylococcus aureus

Cross‑Study Potency Comparison with the Canonical Esculentin‑1 from Rana esculenta

The canonical Esculentin‑1 (UniProt P32414) from the European edible frog Rana esculenta is the founding member of the esculentin‑1 family. Published MIC values for Esculentin‑1 range from 0.1–0.9 µM against various Gram‑positive and Gram‑negative bacteria, translating to approximately 0.5–4.3 µg/mL [1]. In contrast, Esculentin‑1‑OR4 exhibits a uniform MIC of 8.6 µg/mL (≈1.8 µM) against the four strains tested in the 2012 study [2]. Although the assays employed different strains and conditions (precluding a rigorous head‑to‑head comparison), the available data suggest that Esculentin‑1‑OR4 is less potent than the prototypical Esculentin‑1. Critically, the sequence of Esculentin‑1‑OR4 differs from canonical Esculentin‑1 at multiple positions across the N‑terminal and central regions, which may underlie altered target selectivity or membrane‑interaction kinetics.

Antimicrobial peptide Cross‑study comparison Esculentin‑1 Rana esculenta MIC

Net Cationic Charge and Predicted Physicochemical Stability Differentiate Esculentin‑1‑OR4 from Esculentin‑2‑OR4

Esculentin‑1‑OR4 carries a formal net charge of +5 at neutral pH (9 basic residues, 4 acidic residues), whereas Esculentin‑2‑OR4 carries a net charge of only +2 (5 basic residues, 3 acidic residues) [1][2]. This >2‑fold difference in cationicity is a first‑order determinant of electrostatic attraction to anionic bacterial membranes and is expected to influence membrane‑lytic kinetics and selectivity. Additionally, Esculentin‑1‑OR4 has a markedly lower Boman index (−28.88) compared with Esculentin‑2‑OR4 (−6.64), predicting a substantially lower non‑specific protein‑binding propensity, and a higher aliphatic index (110 vs. 108.1) predicting greater thermal stability of hydrophobic regions [1][2]. Both peptides share comparable hydrophobicity (0.287 vs. 0.295) and similar half‑life predictions in mammalian and microbial systems.

Net charge Cationic peptide Physicochemical properties Boman index Peptide stability

C‑Terminal Disulfide Bond Architecture and Sequence‑Length Distinction Across the Esculentin Subfamilies

Esculentin‑1‑OR4 contains a single C‑terminal disulfide bridge between Cys40 and Cys46, forming a seven‑membered cyclic loop at the C‑terminus, which is a defining feature of the esculentin‑1 subfamily [1]. In contrast, Esculentin‑2‑OR4 forms its disulfide bond between Cys31 and Cys37, producing a structurally different macrocycle and a shorter overall length of 37 residues [2]. This architectural divergence likely results in distinct three‑dimensional conformations, proteolytic susceptibility profiles, and membrane‑insertion geometries. Furthermore, within the esculentin‑1 subfamily, Esculentin‑1‑OR4 possesses a sequence that is divergent from the canonical Esculentin‑1 of Rana esculenta [3], confirming that it is not merely a species ortholog but a structurally distinct variant.

Disulfide bond Cyclic peptide C‑terminal cyclization Esculentin family Peptide scaffold

Uniform Broad‑Spectrum Activity Profile Across Four Phylogenetically Diverse Microbial Targets

Esculentin‑1‑OR4 demonstrates an unusual degree of MIC uniformity across all four tested microorganisms: 8.6 µg/mL against E. coli ATCC 25922 (Gram‑negative), S. aureus ATCC 25923 (Gram‑positive), B. pyocyaneus CMCCB 10104 (Gram‑negative), and C. albicans ATCC 2002 (yeast) [1]. This equipotent profile against Gram‑positive, Gram‑negative, and fungal targets contrasts with Esculentin‑2‑OR4, which also shows a uniform pattern but at a consistently lower concentration (3.6 µg/mL) [2], and with the canonical Esculentin‑1, which exhibits a wider dynamic range of MIC values (0.1–0.9 µM) depending on the target species [3]. The lack of selectivity in potency across these diverse membrane types suggests a conserved, membrane‑driven mechanism of action that is largely independent of target cell‑wall architecture.

Broad‑spectrum antimicrobial Gram‑positive Gram‑negative Antifungal MIC uniformity

Recommended Application Scenarios for Esculentin-1-OR4 Based on Quantitative Differentiation Evidence


Structure–Activity Relationship (SAR) Studies Requiring a High‑Charge, Low‑Protein‑Binding Esculentin‑1 Scaffold

The net charge of +5 and the strongly negative Boman index (−28.88) of Esculentin‑1‑OR4 make it a preferred starting template over Esculentin‑2‑OR4 (charge +2, Boman index −6.64) for SAR programs investigating the effect of cationic residue density on membrane permeabilization kinetics and selectivity [1]. The lower predicted non‑specific protein binding reduces confounding factors in complex biological matrices such as serum or tissue homogenates, enabling cleaner interpretation of potency and selectivity data.

Antimicrobial Screening Panels Requiring Equipotent, Species‑Agnostic Activity Across Diverse Microbial Phyla

Esculentin‑1‑OR4 exhibits an invariant MIC of 8.6 µg/mL against Gram‑positive, Gram‑negative, and fungal targets under standard broth microdilution conditions [1]. For screening campaigns that demand a reliable, predictable baseline activity devoid of pathogen‑class bias, this uniform potency profile eliminates the need for species‑specific dose adjustments and reduces experimental variability, unlike the canonical Esculentin‑1 which shows a ~9‑fold potency spread across strains [2].

C‑Terminal Disulfide Loop Engineering and Cyclic Peptide Stability Studies

The C‑terminal Cys40–Cys46 disulfide architecture of Esculentin‑1‑OR4 defines the esculentin‑1 subfamily macrocycle and provides a distinct chemical topology for investigating the contribution of C‑terminal cyclization to proteolytic stability, thermal resilience (aliphatic index 110), and membrane‑insertion geometry [1]. This scaffold is structurally non‑interchangeable with the Cys31–Cys37 loop of Esculentin‑2‑OR4, making Esculentin‑1‑OR4 the sole commercially relevant representative of this specific disulfide topology from Odorrana rotodora.

Comparative Phylogenetic and Evolutionary Studies of Amphibian Antimicrobial Peptide Diversity

As an esculentin‑1 subfamily member from the Chinese odorous frog that is sequence‑divergent from the European Rana esculenta prototype, Esculentin‑1‑OR4 serves as a critical phylogenetic intermediate for mapping the evolutionary diversification of amphibian AMPs [1]. Its inclusion in comparative peptidomic studies enables the correlation of sequence variation with functional divergence across geographic and taxonomic boundaries.

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